
1,1,2,2-Tetrakis(4-iodophenyl)ethene
Overview
Description
1,1,2,2-Tetrakis(4-iodophenyl)ethene: is an organic compound with the molecular formula C26H16I4 and a molecular weight of 836.02 g/mol . This compound is characterized by the presence of four iodine atoms attached to phenyl groups, which are in turn connected to an ethene backbone. It is commonly used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the compound can be used as a building block in the synthesis of covalent organic frameworks (cofs) . In these frameworks, the compound interacts with other components to form a rigid, porous structure .
Biochemical Pathways
The compound’s role in the formation of cofs suggests it may influence pathways related to material synthesis and light emission .
Result of Action
The primary known result of 1,1,2,2-Tetrakis(4-iodophenyl)ethene’s action is the formation of COFs. These frameworks have been observed to emit bright yellow light, indicating the compound may have applications in fluorescence and light-emitting technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1,2,2-Tetrakis(4-iodophenyl)ethene can be synthesized through a multi-step process involving the iodination of phenyl groups and subsequent coupling reactions. One common method involves the following steps:
Iodination of Benzene: Benzene is first iodinated to form iodobenzene using iodine and an oxidizing agent such as nitric acid.
Formation of 4-Iodophenylacetylene: Iodobenzene is then converted to 4-iodophenylacetylene through a Sonogashira coupling reaction with acetylene.
Coupling Reaction: Finally, 4-iodophenylacetylene undergoes a coupling reaction with ethene to form this compound.
Industrial Production Methods:
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized reactors and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
1,1,2,2-Tetrakis(4-iodophenyl)ethene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form derivatives with lower oxidation states.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce quinones or reduced phenyl derivatives .
Scientific Research Applications
1,1,2,2-Tetrakis(4-iodophenyl)ethene has several scientific research applications, including:
Comparison with Similar Compounds
- 1,1,2,2-Tetrakis(4-bromophenyl)ethene
- 1,1,2,2-Tetrakis(4-chlorophenyl)ethene
- 1,1,2,2-Tetrakis(4-fluorophenyl)ethene
Comparison:
1,1,2,2-Tetrakis(4-iodophenyl)ethene is unique due to the presence of iodine atoms, which confer distinct chemical properties such as higher atomic mass and greater polarizability compared to bromine, chlorine, and fluorine derivatives. These properties make it particularly useful in applications requiring heavy atoms or specific halogen bonding interactions .
Properties
IUPAC Name |
1-iodo-4-[1,2,2-tris(4-iodophenyl)ethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16I4/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMHYDQYAZCSAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)I)C3=CC=C(C=C3)I)C4=CC=C(C=C4)I)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
836.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Dioxa-2-azaspiro[3.4]octane](/img/structure/B3122016.png)
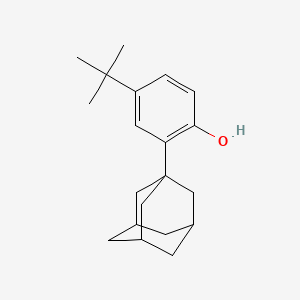
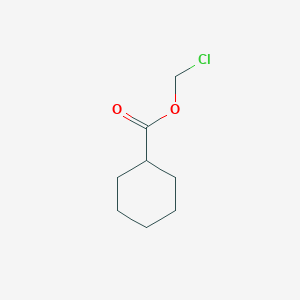
![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B3122024.png)
![Ethyl 3-amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3122032.png)
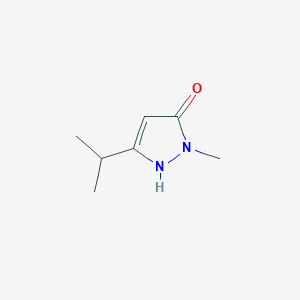

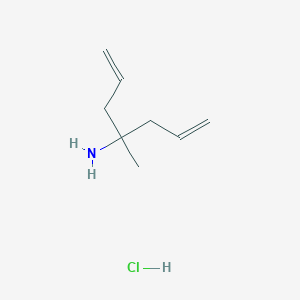
![2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethanamine](/img/structure/B3122063.png)


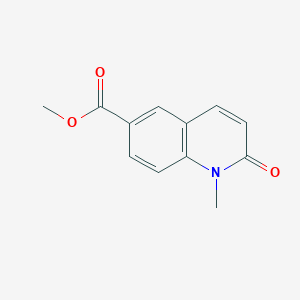

![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)
